molecular formula C10H11BrOS B13190715 3-((2-Bromophenyl)thio)butan-2-one

3-((2-Bromophenyl)thio)butan-2-one

Cat. No.: B13190715
M. Wt: 259.16 g/mol
InChI Key: HTWVXDHXHMGQOX-UHFFFAOYSA-N
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Description

3-((2-Bromophenyl)thio)butan-2-one is an organic compound with the molecular formula C10H11BrOS. It is a brominated derivative of phenylthio butanone, characterized by the presence of a bromine atom attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Bromophenyl)thio)butan-2-one typically involves the reaction of 2-bromothiophenol with butanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

3-((2-Bromophenyl)thio)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

Scientific Research Applications

3-((2-Bromophenyl)thio)butan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((2-Bromophenyl)thio)butan-2-one involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The bromine atom and the thioether linkage play crucial roles in its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 3-((2-Chlorophenyl)thio)butan-2-one
  • 3-((2-Fluorophenyl)thio)butan-2-one
  • 3-((2-Iodophenyl)thio)butan-2-one

Uniqueness

3-((2-Bromophenyl)thio)butan-2-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.

Properties

Molecular Formula

C10H11BrOS

Molecular Weight

259.16 g/mol

IUPAC Name

3-(2-bromophenyl)sulfanylbutan-2-one

InChI

InChI=1S/C10H11BrOS/c1-7(12)8(2)13-10-6-4-3-5-9(10)11/h3-6,8H,1-2H3

InChI Key

HTWVXDHXHMGQOX-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C)SC1=CC=CC=C1Br

Origin of Product

United States

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